Bis-N,n'-boc-L-lysine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

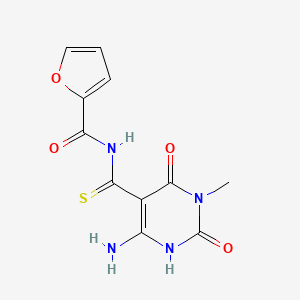

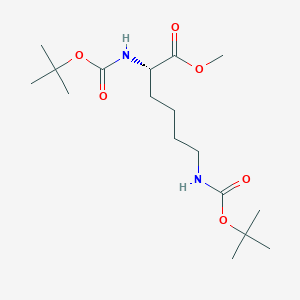

Bis-N,n’-boc-L-lysine methyl ester is a chemical compound used in scientific research . It is also known as Nε-Boc-L-lysine methyl ester hydrochloride .

Synthesis Analysis

The synthesis of Bis-N,n’-boc-L-lysine methyl ester involves the use of tert-butyl carbamate (Boc) for protection of the amino function . This compound is used in the production of lysine methyl ester based cationic surfactants and hydrogels .Molecular Structure Analysis

The linear formula of Bis-N,n’-boc-L-lysine methyl ester is (CH3)3OCONH(CH2)4CH(NH2)COOCH3 · HCl . The molecular weight is 296.79 .Chemical Reactions Analysis

Bis-N,n’-boc-L-lysine methyl ester undergoes reactions that involve the Boc group. The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

The physical and chemical properties of Bis-N,n’-boc-L-lysine methyl ester include its molecular weight, which is 296.79 , and its linear formula, which is (CH3)3OCONH(CH2)4CH(NH2)COOCH3 · HCl .Aplicaciones Científicas De Investigación

Enantioselective Hydrolysis and Catalysis

Bis-N,n'-boc-L-lysine methyl ester has been explored in the context of enantioselective hydrolysis by non-chiral copper complexes equipped with bis(β-cyclodextrin)s. These complexes demonstrated high catalytic efficiency and pronounced enantioselectivity for the hydrolysis of amino acid ester enantiomers, including N-Boc-N'-Boc-Lysine 4-nitrophenyl esters. The study highlighted the role of the "back-to-back" bisCD complex in promoting enantioselective hydrolysis through the formation of catalyst-substrate Michaelis complexes, indicating a preference for l-isomers and the involvement of CD cavities in the hydrolysis process (Xue et al., 2016).

Selective Deprotection of Esters

The compound has been utilized in studies focusing on the selective deprotection of esters of N-protected amino acids and dipeptides. Bis(tributyltin) oxide was found effective in cleaving phenacyl, methyl, and benzyl esters of various N-α-protected amino acids and dipeptides, including esters of N-α-protected amino acids linked to resins, without racemization. This method highlights the compound's relevance in synthesizing carboxylic acids from protected amino acid esters, thereby underscoring its utility in peptide synthesis and modifications (Salomon et al., 1996).

Synthesis and Biological Activities

In research on the synthesis and biological activities of new compounds, bis-N,n'-boc-L-lysine methyl ester served as a building block in the creation of linear and macrocyclic peptides. These peptides were screened for antimicrobial, anti-inflammatory, and anticancer activities, highlighting the compound's versatility in synthesizing biologically active molecules with potential therapeutic applications (Khayyat & Amr, 2014).

Lysine-based Cationic Surfactants

The compound has been involved in the synthesis of lysine-based cationic surfactants, showcasing a novel class of lysine-based cationic amphiphilic derivatives. These compounds, characterized by various hydroxyl functions and aliphatic chains, demonstrated moderate antimicrobial activity and potential for biomedical applications due to their unique structural features and surfactant properties (Pinazo et al., 2009).

Enantioselectivity Binding Studies

Further research has explored the use of bis-N,n'-boc-L-lysine methyl ester in enantioselectivity binding studies with a chiral cobalt(II)porphyrin-Tröger's base conjugate. This study found high affinity and enantioselectivity towards lysine, histidine, and proline methyl esters, demonstrating the compound's utility in chiral recognition and binding studies (Tatar et al., 2014).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bis-N,n’-boc-L-lysine methyl ester is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in peptide synthesis . The primary targets of Bis-N,n’-boc-L-lysine methyl ester are amino functions, which often occur in the context of peptide synthesis .

Mode of Action

Bis-N,n’-boc-L-lysine methyl ester interacts with its targets by providing protection to the amino functions during the synthesis process . This compound is unique because it can accommodate two such groups, resulting in dual protection of amines and amides . This protection is pivotal in the synthesis of multifunctional targets .

Biochemical Pathways

The biochemical pathways affected by Bis-N,n’-boc-L-lysine methyl ester primarily involve the synthesis of peptides. The compound plays a crucial role in these pathways by providing protection to the amino functions, thereby facilitating the synthesis process . The downstream effects include the successful synthesis of peptides with the desired properties .

Result of Action

The molecular and cellular effects of Bis-N,n’-boc-L-lysine methyl ester’s action are manifested in the successful synthesis of peptides. By protecting the amino functions, this compound ensures that the peptides are synthesized correctly, with the desired properties .

Action Environment

The action, efficacy, and stability of Bis-N,n’-boc-L-lysine methyl ester are influenced by various environmental factors. These include the conditions of the synthesis process, such as temperature and pH, as well as the properties of the other compounds involved in the process .

Propiedades

IUPAC Name |

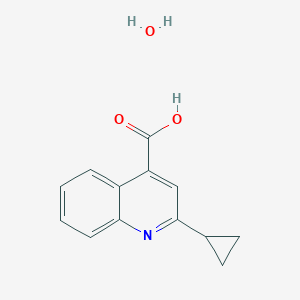

methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPJOHSPBBUIQG-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2594758.png)

![4-(tert-butyl)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione](/img/structure/B2594762.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2594764.png)

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone](/img/structure/B2594768.png)

![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/no-structure.png)

![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)

![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)

![Methyl 3-{[(4-chlorobenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2594778.png)